HER2 vs. EGFR Selectivity: >44-Fold Window Compared to Pan-HER Inhibitors
Zongertinib exhibits >44-fold selectivity for HER2 over wild-type EGFR (IC50 13 nM vs. 579 nM, respectively) . In contrast, pan-HER TKIs such as poziotinib show equipotent or near-equipotent inhibition of both kinases, resulting in EGFR-driven toxicities. In a cellular selectivity assay using Ba/F3 cells dependent on HER2^YVMA versus EGFR^WT, zongertinib demonstrated a selectivity index of approximately 96-fold (GI50 16 nM for HER2^YVMA vs. 1540 nM for EGFR^WT) [1]. Poziotinib, by comparison, shows minimal selectivity (GI50 typically <10 nM for both targets) [2].
| Evidence Dimension | HER2 vs. EGFR selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | HER2 IC50 = 13 nM; EGFR IC50 = 579 nM |
| Comparator Or Baseline | Poziotinib: HER2 IC50 ≈ 1-3 nM; EGFR IC50 ≈ 2-5 nM (minimal selectivity) |
| Quantified Difference | Zongertinib: >44-fold HER2/EGFR selectivity; Poziotinib: ≤2-3-fold |
| Conditions | Biochemical kinase inhibition assays; Ba/F3 cellular proliferation assays |
Why This Matters
High HER2 selectivity spares wild-type EGFR, avoiding dose-limiting rash and diarrhea that constrain pan-HER TKI dosing and limit achievable target coverage.
- [1] Wilding B, et al. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers. Cancer Discovery. 2025;15(1):OF1-OF18. Figure 2A-C. View Source
- [2] Robichaux JP, et al. Mechanisms and clinical activity of poziotinib in EGFR exon 20 mutant NSCLC. Nature Medicine. 2019;25(6):946-954. View Source
